molecular formula C8H13N3O2 B10902696 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B10902696
M. Wt: 183.21 g/mol
InChI Key: PTSYFNAEMGRXFD-UHFFFAOYSA-N
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Description

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a methyl group, along with a propanoic acid side chain

Preparation Methods

The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the amino and methyl groups at the desired positions.

    Introduction of the propanoic acid side chain:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic processes or receptors involved in signal transduction.

Comparison with Similar Compounds

3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    3-(3-amino-5-methyl-1H-pyrazol-1-yl)methylbenzoic acid: This compound has a similar pyrazole ring but with a benzoic acid side chain instead of a propanoic acid side chain.

    3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid: This compound lacks the methyl group on the propanoic acid side chain.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-6(2)3-7(9)10-11/h3,5H,4H2,1-2H3,(H2,9,10)(H,12,13)

InChI Key

PTSYFNAEMGRXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)O)N

Origin of Product

United States

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